molecular formula C16H16 B8726575 2-(1-cyclohexenyl)naphthalene CAS No. 54607-03-3

2-(1-cyclohexenyl)naphthalene

Cat. No.: B8726575
CAS No.: 54607-03-3
M. Wt: 208.30 g/mol
InChI Key: VUSWIQDCDAFREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclohexenyl)naphthalene is an organic compound with the molecular formula C16H16 It consists of a naphthalene ring system substituted with a cyclohexene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexenyl)naphthalene typically involves the reaction of naphthalene with cyclohexene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes are crucial to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Cyclohexenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-cyclohexenyl)naphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as a nucleophile. Additionally, the cyclohexene ring can participate in various addition reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)benzene
  • 2-(1-Cyclohexenyl)phenol
  • 2-(1-Cyclohexenyl)aniline

Uniqueness

2-(1-Cyclohexenyl)naphthalene is unique due to its combination of a naphthalene ring and a cyclohexene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

54607-03-3

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

2-(cyclohexen-1-yl)naphthalene

InChI

InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h4-6,8-12H,1-3,7H2

InChI Key

VUSWIQDCDAFREA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Three

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